molecular formula C16H19NO B8352765 2-butoxy-5-phenyl-3H-azepine

2-butoxy-5-phenyl-3H-azepine

Cat. No.: B8352765
M. Wt: 241.33 g/mol
InChI Key: WRTCBNZTJXPLNV-UHFFFAOYSA-N
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Description

2-butoxy-5-phenyl-3H-azepine is a useful research compound. Its molecular formula is C16H19NO and its molecular weight is 241.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

2-butoxy-5-phenyl-3H-azepine

InChI

InChI=1S/C16H19NO/c1-2-3-13-18-16-10-9-15(11-12-17-16)14-7-5-4-6-8-14/h4-9,11-12H,2-3,10,13H2,1H3

InChI Key

WRTCBNZTJXPLNV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC=CC(=CC1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 22 Liter reaction flask is equipped with a heating mantle, overhead stirring apparatus, condenser, addition funnel, thermometer probe, and nitrogen inlet/outlet. The flask is purged thoroughly with nitrogen and maintained under nitrogen throughout the reaction. The flask is charged with 4-nitrobiphenyl (1700 g, 8.53 moles) and 1-butanol (3793 g, 51.2 moles). The resulting mixture is heated to reflux to form a clear solution. Tributylphosphine (3500 g, 17.3 moles) is charged to the addition funnel and added dropwise to the hot 4-nitrobiphenyl solution. The temperature is gradually increased as needed to maintain reflux. The reaction is monitored by gas chromatography analysis for completion. The reaction is cooled and water is added (500 mL). The reaction is concentrated to an oil, followed by the addition of petroleum ether (8.0 L). The resulting mixture is cooled to −40° C. and filtered to remove undesired tributylphosphine oxide. The filtrate is concentrated again and petroleum ether (8.0 L) is added. The mixture is cooled and filtered. The resulting filtrate is concentrated to an oil and purified by silica gel chromatography to give the title compound (908 g, 44%).
Quantity
1700 g
Type
reactant
Reaction Step One
Quantity
3793 g
Type
reactant
Reaction Step One
Quantity
3500 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
44%

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